molecular formula C22H18F2N2O4 B2740557 N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898439-77-5

N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2740557
CAS RN: 898439-77-5
M. Wt: 412.393
InChI Key: AZSZJYSKSYZDRG-UHFFFAOYSA-N
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Description

  • Core Structure : The central framework consists of an indole nucleus, which is a benzopyrrole with aromatic properties. Indole derivatives have been explored for their diverse biological activities .

Chemical Reactions Analysis

  • Electrophilic Substitution : Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Potential Applications

The compound N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is associated with a broad range of scientific research, exploring its synthesis, structural characterization, and potential applications in various fields, including antimicrobial activities, coordination chemistry, and as a building block in organic synthesis.

Antimicrobial Agents : Research on derivatives similar to N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, such as the synthesis of novel indolin-1-yl acetamides, has shown promising antimicrobial properties. These compounds have been evaluated against various pathogenic microorganisms, with some displaying significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Antiplasmodial Properties : Similar compounds have been synthesized and assessed for their potential in vitro antiplasmodial properties, showing activity against the Plasmodium falciparum strain. This suggests a potential application in the development of new antimalarial drugs (Mphahlele, Mmonwa, & Choong, 2017).

Coordination Chemistry : Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which were found to exhibit significant antioxidant activity. This highlights the compound's role in coordination chemistry and its potential in developing antioxidant agents (Chkirate et al., 2019).

Synthetic Applications : Research into similar compounds has explored their synthesis and potential applications in organic synthesis, including their use as intermediates in the synthesis of more complex organic molecules. This demonstrates the versatility of such compounds in facilitating various chemical transformations (Skladchikov, Suponitskii, & Gataullin, 2013).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O4/c23-15-5-6-18(17(24)9-15)25-22(28)13-30-21-12-29-16(10-20(21)27)11-26-8-7-14-3-1-2-4-19(14)26/h1-6,9-10,12H,7-8,11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSZJYSKSYZDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

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